4-(Chloromethyl)-2-(3-methylthiophen-2-yl)-1,3-dioxolane
CAS No.: 1548618-13-8
Cat. No.: VC3199543
Molecular Formula: C9H11ClO2S
Molecular Weight: 218.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1548618-13-8 |
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Molecular Formula | C9H11ClO2S |
Molecular Weight | 218.7 g/mol |
IUPAC Name | 4-(chloromethyl)-2-(3-methylthiophen-2-yl)-1,3-dioxolane |
Standard InChI | InChI=1S/C9H11ClO2S/c1-6-2-3-13-8(6)9-11-5-7(4-10)12-9/h2-3,7,9H,4-5H2,1H3 |
Standard InChI Key | FNRIQLYZLSTRKU-UHFFFAOYSA-N |
SMILES | CC1=C(SC=C1)C2OCC(O2)CCl |
Canonical SMILES | CC1=C(SC=C1)C2OCC(O2)CCl |
Introduction
Chemical Structure and Properties
Molecular Identity and Basic Properties
4-(Chloromethyl)-2-(3-methylthiophen-2-yl)-1,3-dioxolane is characterized by specific chemical identifiers that define its structure and properties. The compound is registered with CAS number 1548618-13-8, which serves as its unique identifier in chemical databases . Its molecular formula is C₉H₁₁ClO₂S, indicating the presence of nine carbon atoms, eleven hydrogen atoms, one chlorine atom, two oxygen atoms, and one sulfur atom . The molecular weight of the compound is 218.7 g/mol, which places it in the category of medium-sized organic molecules .
The structural formula reveals a complex architecture with three distinct moieties:
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A 1,3-dioxolane ring (a five-membered heterocycle with two oxygen atoms)
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A chloromethyl (-CH₂Cl) substituent at the 4-position of the dioxolane ring
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A 3-methylthiophene group attached at the 2-position of the dioxolane ring
Physical Properties
While specific physical property data for 4-(Chloromethyl)-2-(3-methylthiophen-2-yl)-1,3-dioxolane is limited in the available literature, some properties can be inferred based on its structural features and comparison with similar compounds. Due to the presence of both polar functional groups (dioxolane ring, chloromethyl group) and a relatively lipophilic thiophene moiety, the compound likely exhibits:
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Physical state: Likely a colorless to pale yellow liquid or low-melting solid at room temperature
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Solubility: Moderately soluble in organic solvents such as dichloromethane, chloroform, and ethyl acetate; limited solubility in water
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Stability: Potentially sensitive to prolonged exposure to moisture due to the presence of the chloromethyl group
By comparison, related compounds like 4-Chloromethyl-2,2-dimethyl-1,3-dioxolane have documented physical properties including a boiling point of 156-158°C and a density of 1.063 g/mL at 25°C .
Chemical Reactivity
The chemical reactivity of 4-(Chloromethyl)-2-(3-methylthiophen-2-yl)-1,3-dioxolane is expected to be dominated by three key structural features:
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Chloromethyl group: Acts as an electrophilic center susceptible to nucleophilic substitution reactions (SN1 and SN2)
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1,3-Dioxolane ring: Provides acid-sensitive acetal functionality that can undergo hydrolysis under acidic conditions
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3-Methylthiophene moiety: Contributes electron-rich aromatic character, potentially participating in electrophilic aromatic substitution reactions
The combination of these reactive sites makes this compound versatile for various synthetic applications, particularly as an intermediate in the synthesis of more complex structures.
Synthetic Approaches and Preparation
Reaction Conditions and Considerations
Successful synthesis of 4-(Chloromethyl)-2-(3-methylthiophen-2-yl)-1,3-dioxolane would likely require careful control of reaction conditions:
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Temperature control: Moderate temperatures (0-25°C) during chlorination steps to prevent side reactions
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Anhydrous conditions: To prevent hydrolysis of sensitive intermediates
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Acid catalysis: Carefully selected acid catalysts such as p-toluenesulfonic acid for acetalation reactions
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Purification: Column chromatography on silica gel using appropriate solvent systems
Structural Analogs and Related Compounds
Comparison with Similar Dioxolane Derivatives
Several structurally related compounds provide context for understanding 4-(Chloromethyl)-2-(3-methylthiophen-2-yl)-1,3-dioxolane:
Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |
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4-(Chloromethyl)-2-(3-methylthiophen-2-yl)-1,3-dioxolane | 1548618-13-8 | C₉H₁₁ClO₂S | 218.7 | Reference compound |
4-Chloromethyl-2,2-dimethyl-1,3-dioxolane | 550604 | C₆H₁₁ClO₂ | ~146.6 | Contains dimethyl at 2-position instead of thiophene |
2-(chloromethyl)-2-methyl-1,3-dioxolane | 4469-49-2 | C₅H₉ClO₂ | 136.578 | Chloromethyl at 2-position; methyl instead of thiophene |
(S)-4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane | 60456-22-6 | C₆H₁₁ClO₂ | 150.60 | Stereochemically defined S-isomer; dimethyl vs. thiophene |
The structural variations between these compounds result in significant differences in reactivity, physical properties, and potential applications. The presence of the thiophene moiety in 4-(Chloromethyl)-2-(3-methylthiophen-2-yl)-1,3-dioxolane distinguishes it from the other analogs and likely confers unique electronic and steric properties.
Functional Group Impact
The combination of functional groups in 4-(Chloromethyl)-2-(3-methylthiophen-2-yl)-1,3-dioxolane creates distinctive chemical behavior:
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Thiophene influence: The thiophene ring introduces aromatic character and potential for π-stacking interactions, which are absent in simple alkyl-substituted analogs.
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Electronic effects: The 3-methylthiophene substituent likely modifies the electronic properties of the dioxolane ring through conjugation and inductive effects.
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Conformational considerations: The thiophene substituent introduces more rigid conformational constraints compared to simple alkyl analogs.
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